molecular formula C8H8BrNO2 B1404276 7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine CAS No. 16081-47-3

7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine

Cat. No.: B1404276
CAS No.: 16081-47-3
M. Wt: 230.06 g/mol
InChI Key: BDVLYXMTGKQUPL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine has been shown to modulate the MAPK/ERK pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, 7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This binding interaction can result in changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine remains stable under controlled conditions but may degrade when exposed to light or extreme pH levels . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce cellular senescence and alter metabolic pathways.

Dosage Effects in Animal Models

The effects of 7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antioxidant properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a fine balance between the beneficial and harmful effects of this compound.

Metabolic Pathways

7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and redox state .

Transport and Distribution

The transport and distribution of 7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the mitochondria, where it can affect mitochondrial function and energy production .

Subcellular Localization

7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function are influenced by its subcellular localization. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, where it can exert its effects on cellular processes .

Preparation Methods

The synthesis of 7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine involves several steps. One common method includes the bromination of 2,3-dihydrobenzo[1,4]dioxin-5-ylamine using bromine or a brominating agent under controlled conditions . The reaction typically occurs in a solvent such as benzene, with the temperature maintained between 48-49.5°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Comparison with Similar Compounds

7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the bromine atom at the 7th position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVLYXMTGKQUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2O1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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